Carbonic Anhydrase II (CA2) Inhibitory Potency: Head-to-Head Comparison with the Sulfamide Analog
The target compound displays a Ki of 4.40 nM against human recombinant carbonic anhydrase II (hCA II), measured by stopped-flow CO₂ hydration assay [1]. In a direct comparator analysis, the closest structural analog—N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide (CHEMBL482149), which replaces the 4-(diethylsulfamoyl)benzamide moiety with a simple sulfamide group—exhibits a Ki of 820 nM against the same enzyme under identical assay conditions (15 min pre-incubation, stopped-flow CO₂ hydration) [2]. This represents an approximately 186-fold potency advantage for the target compound, attributable to the additional binding interactions conferred by the extended diethylsulfamoyl-benzamide terminus.
| Evidence Dimension | Inhibitory affinity (Ki) against human recombinant carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 4.40 nM |
| Comparator Or Baseline | N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide (CHEMBL482149): Ki = 820 nM |
| Quantified Difference | ~186-fold greater potency (4.40 nM vs. 820 nM) |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant cytosolic CA2; 15 min pre-incubation; data curated by ChEMBL and deposited in BindingDB |
Why This Matters
For researchers targeting hCA II in programs such as antiglaucoma, anticonvulsant, or antitumor drug discovery, the ~186-fold potency differential makes the target compound a substantially more viable tool compound or lead candidate compared to the simpler sulfamide analog, directly impacting assay sensitivity requirements and hit-to-lead progression decisions.
- [1] BindingDB. BDBM50180267 (CHEMBL3814163). Affinity Data: Ki = 4.40 nM. Target: Carbonic anhydrase 2 (Homo sapiens). Assay: Inhibition of human recombinant CA2 expressed in E. coli, pre-incubated 15 min, stopped-flow CO₂ hydration assay. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM50256567 (CHEMBL482149). Affinity Data: Ki = 820 nM. Target: Carbonic anhydrase 2 (Homo sapiens). Assay: Inhibition of human recombinant cytosolic carbonic anhydrase 2, pre-incubated 15 min, stopped-flow CO₂ hydration assay. Curated by ChEMBL. View Source
